molecular formula C35H38Cl2N8O4 B194000 trans-Itraconazole CAS No. 252964-65-1

trans-Itraconazole

Cat. No. B194000
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-KKHGCVKGSA-N
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Description

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a variety of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously .


Synthesis Analysis

Itraconazole is prepared using different surfactants, sodium lauryl sulfate (SLS) and sodium deoxycholate (SDC), through a thin lipid film hydration technique . A study also mentions the preparation of itraconazole and succinic acid cocrystals using pressurized CO2 .


Molecular Structure Analysis

The structure of itraconazole-bound human NPC1 was determined at 4-Å resolution revealing that itraconazole binds to the center of NPC1 protein . Another study discusses the structural relaxation peak of itraconazole in thin layers when compared with bulk data .


Chemical Reactions Analysis

Itraconazole is metabolized to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole by cytochrome P450 3A4 . A study also mentions the analysis of itraconazole and its associated production impurities .


Physical And Chemical Properties Analysis

Itraconazole–succinic acid cocrystals with physical and chemical properties similar to cocrystals produced using a traditional liquid antisolvent technique can be prepared by CO2 . Another study mentions the stability of itraconazole/Pluronic F127/Eduragit EPO (1:1:0.5) ternary system .

Scientific Research Applications

Antiangiogenic and Antifungal Activities

trans-Itraconazole has been identified to have distinct antiangiogenic and antifungal activity profiles. Studies have emphasized the role of its stereochemistry in these activities, revealing that different stereoisomers of trans-Itraconazole exhibit varied effects on human endothelial cell proliferation and antifungal action against multiple fungal strains. This suggests that the molecular mechanisms underpinning the anti-angiogenic and anti-fungal activities of trans-Itraconazole are separate and potentially complex (Shi et al., 2010).

Cancer Treatment Applications

Recent investigations have highlighted the potential of trans-Itraconazole in cancer treatment. Studies suggest that it can inhibit the growth of basal cell carcinoma (BCC) through the suppression of the Sonic Hedgehog (SHH) signaling pathway, leading to the consideration of transdermal delivery of Itraconazole for localized treatment of BCC (Zhang et al., 2016). Additionally, trans-Itraconazole has shown to suppress the growth of glioblastoma by inducing autophagy and inhibiting cell proliferation through modulation of cellular pathways, presenting a novel therapeutic strategy for the management of this aggressive cancer (Liu et al., 2014).

Drug Delivery Systems

Researchers have explored innovative drug delivery systems for trans-Itraconazole, aiming to enhance its solubility, bioavailability, and therapeutic efficacy. Nanostructured lipid carriers (NLCs) have been developed to facilitate brain-targeted delivery, achieving sustained release and increased drug concentration in the brain (Lim et al., 2014). Similarly, nanosuspension formulations have been shown to improve the drug's efficacy by altering its pharmacokinetics, enabling higher dosing and prolonged drug release (Rabinow et al., 2007). Additionally, advancements in microfluidic V-junction devices have facilitated the preparation of surface itraconazole adsorbed nanospheres, offering controlled drug release profiles (Kucuk et al., 2014).

Stereospecific Metabolism

The stereospecific metabolism of trans-Itraconazole has been a subject of interest, with studies characterizing the binding and metabolism of its stereoisomers. The interaction of these stereoisomers with CYP3A4, an enzyme involved in drug metabolism, has been found to influence the formation of specific metabolites, contributing to our understanding of the drug's metabolic pathways and potentially its therapeutic effects (Peng et al., 2012).

Safety And Hazards

Itraconazole is for R&D use only and not for medicinal, household, or other use .

Future Directions

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . Another study mentions the concentration-dependent early antivascular, metabolic, and antitumor effects of itraconazole in patients with NSCLC .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-KKHGCVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861071
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Itraconazole

CAS RN

252964-65-1
Record name trans-Itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRACONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CC Peng, W Shi, JD Lutz, KL Kunze, JO Liu… - Drug metabolism and …, 2012 - ASPET
Itraconazole (ITZ) is a mixture of four cis-stereoisomers that inhibit CYP3A4 potently and coordinate CYP3A4 heme via the triazole nitrogen. However, (2R,4S,2′R)-ITZ and (2R,4S,2′S…
Number of citations: 34 dmd.aspetjournals.org

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